N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Sulfonamide Formation: The final step involves the reaction of the oxadiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide: Contains different substituents on the oxadiazole ring.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-11-7-9-13(10-8-11)25(22,23)21-12(2)17-19-16(20-24-17)14-5-3-4-6-15(14)18/h3-10,12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKRGYNAYXLMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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